ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Furan Ring: The furan ring is introduced via a Heck coupling reaction between a furan derivative and an appropriate halide.
Esterification: The ethyl ester group is added through an esterification reaction using ethanol and a carboxylic acid derivative.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a base and a suitable solvent
Chemical Reactions Analysis
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring but lacks the benzothiophene core, resulting in different chemical properties and applications.
6-ethyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound is structurally similar but contains an amide group instead of an ester, affecting its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-19(22)17-14-11-12(2)6-8-15(14)25-18(17)20-16(21)9-7-13-5-4-10-24-13/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,20,21)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIFHLOSUVIEU-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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